Filimarisin, a term derived from the context of filoviral infections, refers to the potential therapeutic agents that target these infections. Filoviruses, such as Ebola virus (EBOV) and Marburg virus (MARV), are known for causing severe hemorrhagic fevers with high mortality rates. The development of effective treatments against these pathogens is of significant interest in the field of infectious diseases. One such promising agent is apilimod, a phosphatidylinositol-3-phosphate 5-kinase (PIKfyve) inhibitor, which has shown efficacy in blocking filoviral entry and infection1.
The primary application of apilimod is in the field of infectious diseases as a therapeutic agent against filoviral infections. Its potency has been demonstrated in cell lines such as Huh 7, Vero E6, and primary human macrophage cells, with a particularly notable effect in macrophages. Given its tolerability in humans, as evidenced by phase 2 clinical trials, and its relatively unexplored mechanism of entry inhibition, apilimod is a candidate for further exploration in therapeutic regimens for treating filoviral infections1.
While the provided data does not include case studies, the research suggests that apilimod's mechanism could be leveraged in the development of novel therapeutic strategies against filoviruses. Its ability to inhibit viral entry without affecting other cellular processes could minimize potential side effects, making it a valuable addition to the arsenal against these deadly pathogens1.
Filipin III is produced by the actinobacterium Streptomyces filipinensis, which synthesizes this compound as part of a complex of related substances known as the filipin complex, which includes filipins I-IV. Among these, filipin III is the most structurally characterized and biologically active component .
Filipin III biosynthesis involves several enzymatic steps, primarily mediated by cytochrome P450 monooxygenases. Two key genes, filC and filD, encode enzymes responsible for hydroxylation at positions C26 and C1′ of the filipin structure, respectively .
Filipin III has a complex molecular structure characterized by multiple stereocenters and a distinctive polyene backbone.
Filipin III participates in various chemical reactions due to its reactive functional groups.
Filipin III exerts its antifungal effects primarily through its interaction with sterols in cell membranes.
Filipin III exhibits several notable physical and chemical properties.
Filipin III has several scientific applications beyond its antifungal properties.
Filipin III possesses a complex 28-membered polyene macrolide ring system characterized by multiple chiral centers and a conjugated pentaene moiety. The absolute stereochemistry of this compound is critical for its biological activity and has been determined through advanced chiroptical methods. Research demonstrates that the absolute configuration of such complex molecules can be unambiguously assigned using host-guest complexation strategies that induce supramolecular chirality. Specifically, molecular receptors form stable complexes with chiral molecules, where the stereochemistry of the target molecule induces measurable helicity in the host system. This helicity is subsequently analyzed through Exciton Coupled Circular Dichroism (ECCD), a nonempirical technique that allows correlation between observed supramolecular chirality and the absolute stereochemistry of the bound molecule. These methodologies provide rapid, microscale analysis of absolute configuration without requiring crystallization or chemical derivation, offering significant advantages for complex polyenes like Filipin III [6].
The stereochemical configuration directly influences Filipin III's three-dimensional structure, which appears as a rod-shaped molecule approximately 18Å in length. Its amphiphilic nature features an all-syn 1,3-polyol motif stabilized by intramolecular hydrogen bonds on one side and a conjugated pentaene moiety on the opposite side. This arrangement creates a structural complementarity to sterol molecules, explaining its affinity for both cholesterol and ergosterol [5].
Filipin complex consists of four primary isomers (Filipin I, II, III, and IV) with distinct structural features and relative abundances. These isomers differ primarily in their hydroxylation patterns at key positions along the macrolide ring and side chain. Comprehensive analysis reveals Filipin III as the predominant isomer, constituting approximately 53% of the filipin complex, followed by Filipin II (25%), Filipin IV (18%), and Filipin I (4%) [2].
The structural variations among these isomers occur at specific carbon positions:
Table 1: Comparative Structural Features of Filipin Isomers
Isomer | C1' Hydroxylation | C26 Hydroxylation | Relative Abundance (%) | Molecular Formula |
---|---|---|---|---|
Filipin I | Absent | Absent | 4% | C₃₅H₅₈O₉ |
Filipin II | Absent | Present | 25% | C₃₅H₅₈O₁₀ |
Filipin III | Present | Present | 53% | C₃₅H₅₈O₁₁ |
Filipin IV | Present | Present* | 18% | - |
*Filipin IV shares the same functionalization as Filipin III but differs in double bond geometry [2] [4]
These structural differences profoundly impact biological activity. Filipin III's dual hydroxylation pattern confers high affinity for both cholesterol and ergosterol, while derivatives lacking the C26 hydroxyl group (such as 1'-hydroxyfilipin I) demonstrate significantly reduced hemolytic activity while retaining antifungal properties [1]. The solution structure of Filipin III has been shown to bear remarkable shape complementarity to cholesterol molecules, explaining its membrane-binding specificity [5].
Comprehensive NMR analysis has been instrumental in elucidating the intricate structural features of Filipin III and its biosynthetic precursors. Complete NMR assignments, including both one-dimensional (¹H, ¹³C) and two-dimensional (HSQC, HMQC, COSY) techniques, have been achieved for Filipin I and Filipin II, providing reference data for characterizing the more complex Filipin III structure [1]. Filipin III (C₃₅H₅₈O₁₁) exhibits characteristic NMR signals that reflect its functional group arrangement, particularly the polyol and pentaene motifs.
Solution NMR studies in DMSO-d₆ at 25°C reveal Filipin III's rod-like conformation stabilized by intramolecular hydrogen bonding. Key proton resonances appear in the distinctive 5.5-6.5 ppm region corresponding to the pentaene moiety, while the extensive array of oxygen-bearing methine protons (δH 3.0-4.0 ppm) reflects the polyol sector. The hydroxyl groups participate in hydrogen bonding networks observable through temperature-dependent NMR studies and deuterium exchange experiments [5]. Recent research has provided complete assignments for previously uncharacterized precursors, enabling precise structural determination of minor filipin derivatives and biosynthetic intermediates.
Table 2: Selected NMR Assignments for Filipin III Structural Features
Carbon Position | δC (ppm) | δH (ppm) | Multiplicity | Structural Feature |
---|---|---|---|---|
C17 | 126.28 | 5.93 | CH | Pentaene moiety |
C15 | 73.74 | 3.98 | CH | Polyol sector |
C13 | 65.67 | 3.18 | CH | Polyol sector |
C3 | 71.26 | 3.61 | CH | Polyol sector |
C7 | 70.23 | 3.85 | CH | Polyol sector |
C1 | 172.80 | - | C | Lactone carbonyl |
Data adapted from complete assignments of filipin derivatives [1] [5]
The stereochemical configuration at multiple chiral centers has been confirmed through NMR-derived coupling constants and nuclear Overhauser effect spectroscopy (NOESY) correlations, which provide spatial proximity information critical for three-dimensional model construction. These analyses confirm the all-syn relative configuration along the 1,3-polyol chain and establish the conformation about the macrolide ring [5].
High-resolution mass spectrometry has proven indispensable for characterizing filipin III and its biosynthetic pathway intermediates. Electrospray ionization mass spectrometry (ESI-MS) in both positive and negative modes provides precise molecular weight determination and structural insights through fragmentation patterns. Filipin III exhibits a sodiated molecular ion [M+Na]+ at m/z 665.5, consistent with its molecular formula C₃₅H₅₈O₁₁ [4].
Biosynthetic studies utilizing mutant strains of Streptomyces filipinensis have enabled isolation and MS characterization of previously inaccessible intermediates. Key biosynthetic intermediates identified through MS include:
Recent investigations of hypogean actinomycetes have expanded the filipin family through MS-guided discovery. A novel metabolite, filipin XV, was identified with [M+Na]+ at m/z 647.3771, corresponding to molecular formula C₃₅H₆₀O₁₀, representing an alkyl side-chain hydroxylated congener of filipin III [3]. Tandem mass spectrometry (MS/MS) fragmentation patterns provide structural insights by revealing characteristic neutral losses corresponding to dehydration (-18 Da) and sequential loss of water molecules from the polyol sector, as well as cleavage products indicative of the pentaene region.
High-resolution mass profiling enables differentiation between isobaric filipin isomers that possess identical molecular formulas but distinct functionalization patterns. When combined with chromatographic separation, LC-MS provides a powerful tool for mapping the biosynthetic pathway and identifying shunt metabolites generated through genetic manipulation of biosynthetic genes [1] [3]. These analytical advances facilitate targeted isolation of derivatives with optimized biological properties, such as reduced mammalian cell toxicity while retaining antifungal activity.
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